REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].C(OC1C=CC(C([NH:26][C:27]2[CH:32]=[CH:31][C:30]([N:33]3[CH2:41][CH2:40][C:35]4([O:39][CH2:38][CH2:37][O:36]4)[CH2:34]3)=[C:29]([F:42])[CH:28]=2)=O)=CC=1)CCC>>[CH2:1]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].[O:36]1[C:35]2([CH2:40][CH2:41][N:33]([C:30]3[CH:31]=[CH:32][C:27]([NH2:26])=[CH:28][C:29]=3[F:42])[CH2:34]2)[O:39][CH2:38][CH2:37]1
|
Name
|
4-butoxy-N-[4-(1,4-dioxa-7-azaspiro[4.4]non-7-yl)-3-fluorophenyl]benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=CC=C(C(=O)NC2=CC(=C(C=C2)N2CC3(OCCO3)CC2)F)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=CC=C(C(=O)O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CN(CC2)C2=C(C=C(C=C2)N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |